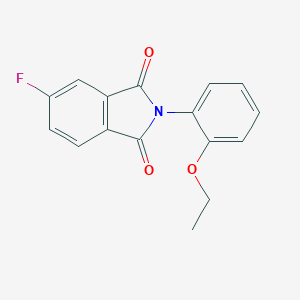![molecular formula C20H20ClN3O2S B258751 5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B258751.png)
5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide, also known as CT-1, is a novel small molecule that has gained significant attention in scientific research. It belongs to the class of thiophene carboxamide derivatives and has shown promising results in various studies.
Mécanisme D'action
5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide exerts its effects through multiple mechanisms. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound also activates the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and cellular defense mechanisms. In addition, this compound has been shown to modulate the activity of several enzymes and signaling pathways, including PI3K/Akt, MAPK, and JAK/STAT. These mechanisms contribute to the anti-inflammatory, anti-cancer, and neuroprotective effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. This compound also inhibits the expression of COX-2, an enzyme that plays a key role in inflammation. In addition, this compound has been shown to induce apoptosis in cancer cells and reduce the growth and metastasis of tumors. This compound has also been shown to improve mitochondrial function and reduce oxidative stress in neurons. These effects suggest that this compound has a wide range of potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. This compound is also stable and can be stored for long periods of time. However, there are some limitations to the use of this compound in lab experiments. It has low solubility in water and requires the use of organic solvents for administration. This compound can also be toxic at high concentrations, and the optimal dose for different applications needs to be determined.
Orientations Futures
There are several future directions for the study of 5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide. One area of research is the development of this compound analogs with improved pharmacological properties. Another area of research is the investigation of this compound in clinical trials for various diseases, including cancer and neurodegenerative disorders. The mechanism of action of this compound needs to be further elucidated to identify potential targets for drug development. In addition, the safety and toxicity of this compound need to be thoroughly evaluated to ensure its clinical relevance. Overall, this compound has significant potential for therapeutic applications and warrants further investigation.
Méthodes De Synthèse
The synthesis of 5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide involves the reaction of 2-chlorobenzaldehyde, ethyl cyanoacetate, and thiophene-2-carboxylic acid with diethylamine and methylamine. The reaction takes place in the presence of a base and a catalyst, and the product is obtained after purification and recrystallization. The yield of the reaction is around 50%, and the purity of the product is more than 98%. The synthesis method of this compound is well-established and has been reported in several research articles.
Applications De Recherche Scientifique
5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects in various preclinical studies. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In addition, this compound has been shown to improve cognitive function and reduce anxiety-like behavior in animal models. These findings suggest that this compound has a wide range of therapeutic potential and warrants further investigation.
Propriétés
Formule moléculaire |
C20H20ClN3O2S |
|---|---|
Poids moléculaire |
401.9 g/mol |
Nom IUPAC |
5-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C20H20ClN3O2S/c1-4-24(5-2)20(26)18-13(3)15(12-22)19(27-18)23-17(25)11-10-14-8-6-7-9-16(14)21/h6-11H,4-5H2,1-3H3,(H,23,25)/b11-10+ |
Clé InChI |
MQYJPIQZBPTUMU-ZHACJKMWSA-N |
SMILES isomérique |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)/C=C/C2=CC=CC=C2Cl)C#N)C |
SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C=CC2=CC=CC=C2Cl)C#N)C |
SMILES canonique |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C=CC2=CC=CC=C2Cl)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-N-[2-(4-fluorophenyl)ethyl]-2-furamide](/img/structure/B258670.png)

![1-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}indoline](/img/structure/B258672.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B258673.png)
![N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethyl-5-methylpyrazole-4-carboxamide](/img/structure/B258674.png)


![4-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole](/img/structure/B258681.png)


![5-chloro-2-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B258688.png)

![4-[(2-methoxyphenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B258690.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B258691.png)